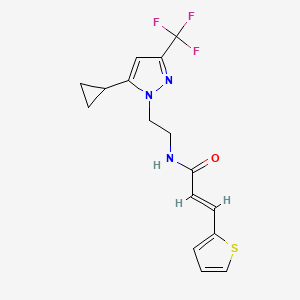

(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

The compound "(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide" features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. An ethyl linker connects the pyrazole moiety to an acrylamide group, which is further substituted with a thiophene-2-yl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl group may reduce ring strain and improve bioavailability.

Properties

IUPAC Name |

(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3OS/c17-16(18,19)14-10-13(11-3-4-11)22(21-14)8-7-20-15(23)6-5-12-2-1-9-24-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,20,23)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVRHKGOBPBWJP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and a pyrazole moiety, which are known to enhance biological activity in various contexts. The molecular formula is , and it has been synthesized for evaluation against multiple cancer cell lines.

Anticancer Properties

-

In Vitro Studies :

- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited GI values lower than 1 μM against melanoma and leukemia cell lines, indicating potent anticancer activity .

- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, characterized by increased caspase-3 activity and alterations in p53 expression levels .

-

Mechanism of Action :

- The proposed mechanism involves the disruption of cellular signaling pathways that are crucial for cancer cell survival. Specifically, it may inhibit key enzymes involved in cell proliferation and survival.

- Molecular docking studies suggest strong interactions between the compound and target proteins, akin to those observed with established anticancer agents .

Structure-Activity Relationship (SAR)

The presence of both the trifluoromethyl group on the pyrazole and the thiophene ring appears to be critical for enhancing the biological potency of this compound. Modifications to these groups can significantly affect the compound's efficacy and selectivity against various cancer types.

Table 1: Biological Activity Summary

| Cell Line | GI (μM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | < 0.5 | Apoptosis induction |

| Leukemia (K562) | < 0.7 | Caspase activation |

| Breast Cancer (MCF-7) | < 0.9 | Cell cycle arrest |

Case Studies

- Case Study 1 : In a study evaluating the effect of this compound on MCF-7 breast cancer cells, researchers found that treatment resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Case Study 2 : Another investigation focused on its effects on leukemia cell lines demonstrated that the compound not only inhibited cell growth but also altered gene expression profiles associated with apoptosis and cell cycle regulation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide have been evaluated for their ability to inhibit tumor growth. A study found that certain pyrazole derivatives inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research demonstrated that pyrazole-based compounds showed promising results against several bacterial strains and fungi. For example, derivatives with similar structures displayed effective inhibition against phytopathogenic fungi, indicating potential use in agricultural applications .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Studies have shown that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Fungicides

Research into the fungicidal properties of pyrazole derivatives has revealed their effectiveness against various plant pathogens. The compound's structure allows it to interact with fungal enzymes, inhibiting their growth and providing a basis for developing new fungicides .

Herbicides

The herbicidal activity of similar compounds has been explored, showing potential in controlling weed growth without harming crops. The specific mechanism involves the inhibition of key metabolic pathways in target plants .

Polymer Chemistry

The acrylamide functional group in this compound allows it to be used as a monomer in the synthesis of polymers. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, making them suitable for various industrial applications .

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including those with similar structures to this compound, showed significant cytotoxic effects on breast cancer cells through apoptosis pathways .

- Agricultural Application : Research conducted on the antifungal properties of pyrazole derivatives indicated that compounds structurally related to this compound effectively inhibited the growth of key phytopathogenic fungi, suggesting their potential as new agricultural fungicides .

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural motifs with several analogs:

- Pyrazole-acrylamide backbone: Common in compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (), which substitutes the cyclopropyl and CF₃ groups with phenyl and cyano (-CN) groups, respectively. The cyano group increases electrophilicity but may reduce metabolic stability compared to CF₃ .

- Thiophene-acrylamide linkage: Seen in (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (), which incorporates a nitro (-NO₂) group and a propyl chain.

Table 1: Structural Comparison

Electronic and Steric Effects

Hydrogen-Bonding Potential

The acrylamide group in the target compound can participate in hydrogen bonding, similar to the triazole-thiophene derivative in , which forms a hexamer via N–H···S and O–H···S interactions. This property is critical for solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.